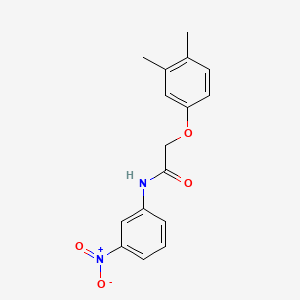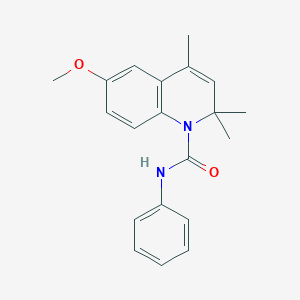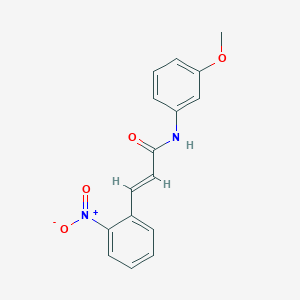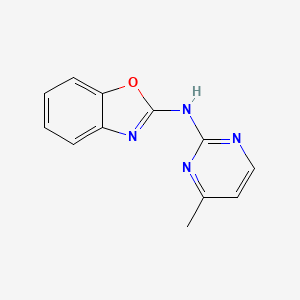
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide, also known as DNAA, is a chemical compound that has recently gained attention in the field of scientific research. DNAA is a small molecule that has been found to have potential therapeutic applications in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, which can result in the inhibition of cancer cell growth. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has also been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have various biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and improve cognitive function in animal models of Alzheimer's disease. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has also been found to have antioxidant properties and can reduce oxidative stress in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is its high yield and purity. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can be synthesized using a simple and efficient method, and the resulting product is of high purity. Another advantage is its potential therapeutic applications in the treatment of various diseases. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic applications. Another direction is to improve its solubility and bioavailability to make it more suitable for in vivo studies. Additionally, the potential use of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide as a drug delivery system for other compounds should be explored. Overall, the research on 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide holds promise for the development of novel therapeutics for various diseases.
Synthesis Methods
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide can be synthesized using a simple and efficient method. The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide involves the reaction of 3,4-dimethylphenol with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated with acetic anhydride to obtain 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide. The yield of this synthesis method is high, and the purity of the product is also good.
Scientific Research Applications
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative diseases. 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It also has anti-inflammatory properties and can reduce inflammation in animal models of inflammatory diseases. Additionally, 2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
properties
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-6-7-15(8-12(11)2)22-10-16(19)17-13-4-3-5-14(9-13)18(20)21/h3-9H,10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEUPMXBYQTLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(3-nitrophenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)





![4-[(4-ethyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B5755518.png)

![2-[(2-anilino-2-oxoethyl)thio]-N-cyclohexylacetamide](/img/structure/B5755528.png)

![2-[(2-ethoxybenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5755546.png)
